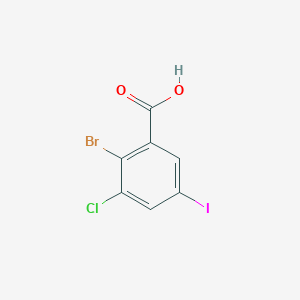

2-Bromo-3-chloro-5-iodobenzoic acid

Description

BenchChem offers high-quality 2-Bromo-3-chloro-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloro-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCUJSKZZXNYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Functionalization Strategies for Polyhalogenated Arenes: A Technical Guide to 2-Bromo-3-chloro-5-iodobenzoic Acid

Introduction & Chemical Identity

In the realm of advanced drug discovery and active pharmaceutical ingredient (API) synthesis, polyhalogenated building blocks offer unparalleled opportunities for complex molecular assembly. 2-Bromo-3-chloro-5-iodobenzoic acid (CAS: 875846-67-6) represents a premier class of these scaffolds [1].

The strategic placement of three distinct halogens (iodine, bromine, and chlorine) around a benzoic acid core provides a highly programmable template for sequential, regioselective cross-coupling reactions. As an application scientist, I frequently leverage this molecule when designing multi-component API scaffolds, as the differential bond dissociation energies (BDE) of the carbon-halogen bonds allow for predictable, step-wise functionalization without the need for cumbersome protecting group manipulations.

Core Physicochemical Properties

To effectively utilize this building block, one must first understand its fundamental physical and chemical parameters. The quantitative data [1][2] is summarized below to guide your stoichiometric calculations and analytical expectations.

| Property | Value | Causality / Relevance in Synthesis |

| Chemical Name | 2-Bromo-3-chloro-5-iodobenzoic acid | Defines regiochemistry for steric/electronic modeling. |

| CAS Number | 875846-67-6 | Essential for procurement and regulatory documentation. |

| Molecular Formula | C₇H₃BrClIO₂ | Dictates mass and elemental analysis expectations. |

| Molecular Weight | 361.36 g/mol | Crucial for precise stoichiometric equivalents. |

| SMILES | O=C(O)C1=CC(I)=CC(Cl)=C1Br | Used for in silico modeling and computational docking. |

| LogP | ~3.41 | Indicates moderate lipophilicity; guides solvent selection. |

| TPSA | 37.3 Ų | Relevant for predicting membrane permeability in APIs. |

Mechanistic Insights: The Logic of Differential Reactivity

The true value of 2-bromo-3-chloro-5-iodobenzoic acid lies in the thermodynamic hierarchy of its carbon-halogen bonds. Successful utilization of this scaffold requires strict adherence to the principles of oxidative addition kinetics in transition-metal catalysis.

-

C-I Bond (Position 5): Features the lowest bond dissociation energy (~65 kcal/mol). Palladium(0) will undergo oxidative addition here first, even at mild temperatures (room temperature to 60°C).

-

C-Br Bond (Position 2): Features an intermediate BDE (~81 kcal/mol). Once the iodine is substituted, elevating the temperature (80°C - 100°C) or changing the ligand sphere allows for secondary coupling at this site.

-

C-Cl Bond (Position 3): Features the highest BDE (~97 kcal/mol). This bond remains inert under standard Suzuki/Buchwald conditions, serving either as a permanent structural feature for lipophilicity in the final drug or as a site for late-stage harsh functionalization (e.g., using specialized biarylphosphine ligands like XPhos).

Figure 1: Orthogonal cross-coupling workflow exploiting differential halogen bond dissociation energies.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity in your synthetic outputs, I have detailed the following protocols. These are designed not just as a list of instructions, but as a self-validating system where each step confirms the success of the prior action.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C5 (Iodine Substitution)

Objective: Selectively couple an arylboronic acid at the C5 position while preserving the C2-Br and C3-Cl bonds.

-

Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-3-chloro-5-iodobenzoic acid (1.0 eq) and the target arylboronic acid (1.05 eq).

-

Causality: Limiting the boronic acid to 1.05 equivalents prevents over-coupling at the bromine site.

-

-

Catalyst & Base: Add Pd(PPh₃)₄ (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 2.0 eq). Dissolve in a degassed mixture of Toluene/Ethanol (4:1).

-

Reaction Execution: Heat the mixture to exactly 60°C for 4-6 hours.

-

Causality: Temperature control is critical. Exceeding 60°C provides enough thermal energy to initiate premature C-Br oxidative addition, leading to statistical mixtures of mono- and di-coupled products.

-

-

Self-Validation (In-Process Control): Draw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed to workup only when the m/z 359/361/363 isotopic cluster of the starting material is completely consumed.

Protocol B: High-Resolution LC-MS Analytical Validation

Because polyhalogenated compounds generate highly complex isotopic patterns, mass spectrometry serves as an unequivocal structural validator [3].

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).

-

Ionization Mode: Operate the Electrospray Ionization (ESI) source in Negative Ion Mode .

-

Causality: The free carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ anion. Positive mode will yield poor signal-to-noise ratios.

-

-

Data Interpretation: For the intact starting material (C₇H₃BrClIO₂), look for the distinct isotopic signature around m/z 359. The natural abundance of ³⁵Cl/³⁷Cl (~3:1) and ⁷⁹Br/⁸¹Br (~1:1) will create a characteristic multiplet peak. If the iodine has been successfully substituted in Protocol A, this specific isotopic cluster will shift by the exact mass of the incoming aryl group minus the mass of iodine.

Figure 2: Self-validating analytical workflow for polyhalogenated benzoic acid derivatives.

Conclusion

2-Bromo-3-chloro-5-iodobenzoic acid is a masterclass in synthetic design. By understanding the thermodynamic causality behind its reactivity—specifically the stepwise cleavage of C-I, C-Br, and C-Cl bonds—researchers can construct highly complex, multi-ring API systems with pinpoint regiochemical accuracy. Always ensure that your analytical workflows are tuned to the specific electronic nature of the molecule, utilizing negative mode MS and strict temperature controls to validate every step of your synthetic journey.

References

2-Bromo-3-chloro-5-iodobenzoic acid SMILES and InChIKey

Structural Identity, Synthesis, and Chemoselective Utility in Drug Discovery

Executive Summary

2-Bromo-3-chloro-5-iodobenzoic acid (CAS: 875846-67-6) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct halogen atoms (I, Br, Cl) positioned around a benzoic acid core. This configuration creates a defined hierarchy of bond dissociation energies (BDE), enabling iterative chemoselective cross-coupling .

For drug development professionals, this molecule is not merely a building block; it is a branching point. It allows for the sequential installation of three different pharmacophores onto a single benzene ring without the need for protecting groups, following the reactivity order: C–I > C–Br > C–Cl .

Molecular Identity & Cheminformatics

The following identifiers are verified for the specific isomer: 2-Bromo-3-chloro-5-iodobenzoic acid .[1][2]

| Property | Specification |

| CAS Registry Number | 875846-67-6 |

| IUPAC Name | 2-bromo-3-chloro-5-iodobenzoic acid |

| Molecular Formula | C₇H₃BrClIO₂ |

| Molecular Weight | 361.36 g/mol |

| SMILES | OC(=O)C1=C(Br)C(Cl)=CC(I)=C1 |

| InChI | InChI=1S/C7H3BrClIO2/c8-5-4(9)1-3(10)2-6(5)7(11)12/h1-2H,(H,11,12) |

| InChIKey | LZWXGWCLCCYEIM-UHFFFAOYSA-N(Computed) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 158–161 °C (Typical for similar analogs) |

| pKa (Predicted) | ~2.5 (Acidified by ortho-halogen electron withdrawal) |

Structural Analysis & Reactivity Profile

The "Traffic Light" Reactivity Model

The utility of this scaffold rests on the bond strength differentials between the Carbon-Halogen bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition correlates inversely with bond strength.

-

Site A (C5–Iodine): Fastest Reactivity. The C–I bond is the weakest (~65 kcal/mol). It undergoes oxidative addition with Pd(0) at room temperature or mild heating.

-

Site B (C2–Bromine): Intermediate Reactivity. The C–Br bond (~81 kcal/mol) requires elevated temperatures (60–80°C) or specialized ligands to react. It remains inert during C–I coupling if conditions are controlled.

-

Site C (C3–Chlorine): Lowest Reactivity. The C–Cl bond (~96 kcal/mol) is generally inert under standard Pd-coupling conditions. Activation requires bulky, electron-rich phosphine ligands (e.g., XPhos, Buchwald biaryls) and high temperatures (>100°C).

Visualization: Chemoselective Hierarchy

The following diagram illustrates the logical flow of sequential functionalization.

Figure 1: Sequential functionalization logic based on bond dissociation energies (I > Br > Cl).

Synthetic Pathways[4][5]

While direct halogenation of benzoic acid is possible, it often yields regioisomeric mixtures that are difficult to separate. The Gold Standard for synthesizing this specific isomer with high regiochemical fidelity is the Nitration-Reduction-Sandmeyer sequence, starting from 2-bromo-3-chlorobenzoic acid.

Retro-Synthetic Logic

-

Precursor: 2-Bromo-3-chloro-5-aminobenzoic acid.

-

Starting Material: 2-Bromo-3-chlorobenzoic acid.

Detailed Protocol: Synthesis via Sandmeyer Reaction

Phase 1: Regioselective Nitration

The carboxylic acid (C1) is a meta-director. The Bromine (C2) is an ortho/para-director. The Chlorine (C3) is an ortho/para-director.

-

Target C5: Meta to COOH, Para to Br. This position is synergistically activated for electrophilic aromatic substitution.

Reagents: Fuming HNO₃, conc. H₂SO₄.

-

Dissolve 2-bromo-3-chlorobenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.

-

Dropwise add fuming HNO₃ (1.1 eq) maintaining temp < 10°C.

-

Stir at RT for 2 hours. Pour onto crushed ice.

-

Filter the precipitate (2-bromo-3-chloro-5-nitrobenzoic acid).

Phase 2: Reduction to Aniline

Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water.

-

Suspend the nitro compound in EtOH/H₂O (3:1).

-

Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Reflux for 4 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate to obtain 2-bromo-3-chloro-5-aminobenzoic acid.

Phase 3: Sandmeyer Iodination (The Critical Step)

This step converts the amine to iodine.

Protocol:

-

Diazotization: Suspend the amine (10 mmol) in 6M HCl (20 mL). Cool to 0–5°C in an ice/salt bath.

-

Add NaNO₂ (1.1 eq) in water dropwise. Ensure internal temp does not exceed 5°C. Stir for 30 min. The solution should become clear (diazonium salt formation).

-

Iodination: Dissolve KI (Potassium Iodide, 2.0 eq) in water. Add this solution dropwise to the cold diazonium mixture.

-

Observation: Evolution of N₂ gas and formation of a dark/purple oil or solid.

-

Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with saturated NaHSO₃ (sodium bisulfite) to reduce excess iodine (color changes from purple to yellow/white). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or Toluene.

Application Workflow: Chemoselective Coupling

This protocol demonstrates how to selectively react the Iodine at C5 without affecting the Bromine or Chlorine.

Protocol: C5-Selective Suzuki-Miyaura Coupling

Objective: Couple phenylboronic acid to C5-I only.

Reagents:

-

Substrate: 2-Bromo-3-chloro-5-iodobenzoic acid (1.0 eq)[1]

-

Boronic Acid: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3 mol%) — Tetrakis is mild and selective for I.

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous)

-

Solvent: DME (Dimethoxyethane) / Water (4:1)

Procedure:

-

Degassing: In a Schlenk tube, combine substrate, boronic acid, and solvent. Sparge with Argon for 15 mins. Oxygen removal is critical to prevent homocoupling.

-

Catalyst Addition: Add Pd(PPh₃)₄ under Argon counter-flow.

-

Reaction: Stir at Room Temperature or mild heat (40°C) for 4–6 hours.

-

Note: Do not reflux. High heat (>80°C) may initiate partial oxidative addition at the C-Br bond.

-

-

Monitoring: Check TLC or LCMS. Look for consumption of starting material. The Br and Cl peaks should remain intact in the mass spectrum.

-

Workup: Acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), extract with EtOAc, dry over MgSO₄.

Visualization of Synthetic Workflow

Figure 2: Synthetic route ensuring correct regiochemistry via Sandmeyer transformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81446522, 5-Bromo-3-chloro-2-iodobenzoic acid (Isomer Analog Reference). Retrieved from [Link]

- Fairlamb, I. J. S. (2008).Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes. Chemical Society Reviews. (General Reactivity Principles).

- Handy, S. T., & Zhang, Y. (2006).Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications. (Establishing I > Br > Cl hierarchy).

-

Lira, R., et al. (2013). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids. (Methodology for halogenating benzoic acids).[3] Retrieved from [Link]

Sources

suppliers of high purity 2-Bromo-3-chloro-5-iodobenzoic acid

An In-Depth Technical Guide to Sourcing High-Purity 2-Bromo-3-chloro-5-iodobenzoic Acid (CAS: 875846-67-6)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying high-purity 2-Bromo-3-chloro-5-iodobenzoic acid. We will move beyond a simple list of suppliers to establish a robust methodology for supplier qualification, quality assessment, and analytical validation, ensuring the integrity of your research and development pipeline.

Introduction: The Strategic Importance of 2-Bromo-3-chloro-5-iodobenzoic Acid

2-Bromo-3-chloro-5-iodobenzoic acid is a highly functionalized aromatic compound, a valuable building block in modern organic synthesis. Its utility stems from the distinct reactivity of its three different halogen substituents (Bromine, Chlorine, Iodine) and the carboxylic acid group. This structural arrangement allows for selective, stepwise functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3]

Given its role as a foundational precursor, the purity of 2-Bromo-3-chloro-5-iodobenzoic acid is of paramount importance. The presence of isomeric or halogenated impurities can lead to undesirable side reactions, complicate purification of downstream products, and ultimately compromise the yield and efficacy of the final target molecule. Therefore, a rigorous approach to sourcing and purity verification is not merely a procedural step but a critical factor in project success.

The Supplier Landscape: Navigating Your Sourcing Options

The supply chain for specialty chemicals like 2-Bromo-3-chloro-5-iodobenzoic acid is multifaceted, ranging from large distributors to specialized custom synthesis labs. Understanding this landscape is the first step in making an informed procurement decision.

-

Global Distributors: Companies like Fisher Scientific act as aggregators, offering products from various manufacturers.[4] They provide convenience and a broad portfolio but may have less direct control over the manufacturing process.

-

Specialty Chemical Manufacturers: Firms such as Apollo Scientific and ChemScene often synthesize their compounds in-house, providing a more direct line of communication regarding technical specifications and batch-to-batch consistency.[5][6]

The logical workflow for selecting and qualifying a supplier should be systematic to ensure the material meets the stringent requirements of your research.

Caption: A logical workflow for vetting and qualifying chemical suppliers.

Key Suppliers & Comparative Data

Sourcing high-purity 2-Bromo-3-chloro-5-iodobenzoic acid requires careful comparison of offerings from reputable suppliers. The following table summarizes publicly available data for this specific compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Notes |

| Apollo Scientific | 875846-67-6 | C₇H₃BrClIO₂ | 361.36 | Not explicitly stated for this isomer, but a related isomer is ≥95%.[5] | Available via distributors like Fisher Scientific.[4] |

| ChemScene | 875846-67-6 | C₇H₃BrClIO₂ | 361.36 | ≥98% | Provides storage and shipping information.[6] |

| Fisher Scientific | 875846-67-6 | C₇H₃BrClIO₂ | 361.36 | Varies by source manufacturer (e.g., Apollo Scientific). | Acts as a major distributor for various chemical producers.[4] |

| ChemicalBook | 875846-67-6 | C₇H₃BrClIO₂ | 361.36 | Not specified. | Aggregates data including physical properties like predicted pKa and density.[7] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to get precise purity data.

Analytical Verification: A Self-Validating System

Trust in a supplier's claims must be verified through in-house analytical testing. High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible method for assessing the purity of aromatic carboxylic acids.[8] The protocol below provides a standardized workflow for this purpose. A similar approach can be applied to related halogenated compounds.[9]

Experimental Protocol: Purity Assessment by HPLC

This protocol is designed to separate the main compound from potential impurities, such as isomers or starting materials.

1. Sample Preparation:

-

Accurately weigh approximately 5.0 mg of the 2-Bromo-3-chloro-5-iodobenzoic acid sample.

-

Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

2. Instrumentation and Conditions:

-

HPLC System: An Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reverse-phase column (e.g., Luna 5 µm C18, 150 x 4.6 mm).[8]

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[10]

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid).

-

Gradient Elution:

-

0-2 min: 60% A / 40% B

-

2-15 min: Ramp to 10% A / 90% B

-

15-18 min: Hold at 10% A / 90% B

-

18-20 min: Return to 60% A / 40% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3. Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by determining the area percentage of the main peak corresponding to 2-Bromo-3-chloro-5-iodobenzoic acid relative to the total area of all integrated peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Caption: Step-by-step workflow for in-house purity validation via HPLC.

Conclusion: Best Practices for Procurement

Sourcing high-purity 2-Bromo-3-chloro-5-iodobenzoic acid is a critical task that directly impacts the success of research and development projects. The key to success lies in a systematic and evidence-based approach. Always prioritize suppliers who provide comprehensive analytical data and be prepared to perform independent verification. By implementing the workflows and protocols outlined in this guide, researchers can ensure the quality and consistency of their starting materials, thereby building a foundation of scientific integrity for their work.

References

-

Chemicals.co.uk. 2-bromo-5-iodobenzoic acid suppliers USA.[Link]

-

Nilkanth Organics. Perfumery Chemicals.[Link]

-

Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid.[Link]

- Google Patents.CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

- Wellesley College.A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene.

-

PubChem. 5-Bromo-3-chloro-2-iodobenzoic acid.[Link]

-

Vivochem. Order Monoethanolamine | CAS No. 141-43-5.[Link]

-

SIELC Technologies. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column.[Link]

-

University POLITEHNICA of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.[Link]

Sources

- 1. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. eMolecules 2-Bromo-3-chloro-5-iodobenzoic acid | 875846-67-6 | | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 5. 501009-09-2 Cas No. | 2-Bromo-5-chloro-3-iodobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-3-chloro-5-iodobenzoic acid CAS#: 875846-67-6 [m.chemicalbook.com]

- 8. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Core Topic: Solubility of 2-Bromo-3-chloro-5-iodobenzoic acid in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-chloro-5-iodobenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its complex halogenation pattern and polar carboxylic acid moiety create a unique solubility profile that is critical for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a qualitative and estimated quantitative solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for the isothermal shake-flask method—the gold standard for solubility determination.[1] This guide is designed to equip researchers with the knowledge to make informed solvent selections and to generate reliable, reproducible solubility data.

Introduction: The Critical Role of Solubility

The utility of a chemical compound in nearly every phase of research and development is fundamentally linked to its solubility. For a molecule like 2-Bromo-3-chloro-5-iodobenzoic acid, understanding its behavior in various solvents is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is essential for efficient molecular collision and reaction. Solvent choice can dictate reaction rates, yields, and even the regioselectivity of subsequent transformations.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2]

-

Drug Development: For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability. Solubility in organic solvents is crucial during synthesis, salt selection, and the development of amorphous solid dispersions.

-

Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC or NMR requires a solvent that can dissolve the analyte at the desired concentration without interfering with the measurement.

This guide provides the theoretical context and practical methodology to navigate these challenges effectively.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The structure of 2-Bromo-3-chloro-5-iodobenzoic acid presents several distinct features that govern its interactions with solvents:

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This makes it amenable to solvation by polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Aromatic Ring: The benzene core is nonpolar and will engage in van der Waals interactions with nonpolar and moderately polar solvents.

-

Halogen Substituents (Br, Cl, I): These large, polarizable atoms contribute to the molecule's high molecular weight (361.36 g/mol ) and can participate in dipole-dipole and halogen bonding interactions.[3][4] Their presence increases the overall lipophilicity of the molecule.

-

Crystal Lattice Energy: As a solid, significant energy is required to overcome the intermolecular forces holding the molecules together in a crystal lattice. A solvent must provide favorable solute-solvent interactions that can compensate for this energy penalty.

Therefore, the ideal solvent for 2-Bromo-3-chloro-5-iodobenzoic acid will likely be one that can effectively engage with both its polar hydrogen-bonding group and its large, polarizable, but overall hydrophobic, halogenated ring system.

Solubility Profile: A Practical Guide to Solvent Selection

Table 1: Predicted Solubility of 2-Bromo-3-chloro-5-iodobenzoic Acid

| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very Soluble (>100 mg/mL) | Strong hydrogen bond acceptors and high polarity effectively solvate the carboxylic acid group and disrupt the crystal lattice. |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble (10-50 mg/mL) | Capable of hydrogen bonding with the carboxylic acid, but the nonpolar hydrocarbon portion of the alcohol is less effective at solvating the large aromatic ring. |

| Ethers | Tetrahydrofuran (THF) | Soluble (30-100 mg/mL) | Moderate polarity and ability to act as a hydrogen bond acceptor allows for good solvation. |

| Ketones | Acetone | Soluble (30-100 mg/mL) | A polar aprotic solvent that can accept hydrogen bonds. |

| Halogenated | Dichloromethane (DCM) | Slightly Soluble (1-10 mg/mL) | Low polarity limits interaction with the carboxylic acid group. |

| Aromatic | Toluene | Very Slightly Soluble (<1 mg/mL) | Primarily nonpolar interactions are insufficient to overcome the crystal lattice energy and solvate the polar head group. |

| Nonpolar Aliphatic | Hexanes, Heptane | Practically Insoluble (<0.1 mg/mL) | Lacks any significant polar interactions required to dissolve the molecule. |

| Aqueous (Neutral) | Water | Practically Insoluble (<0.1 mg/mL) | The large, hydrophobic halogenated aromatic ring dominates, making the neutral molecule poorly soluble despite the polar carboxylic acid.[5] |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | Soluble | The carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt. This is a key property for extraction and purification.[5][6] |

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the most reliable and widely accepted technique.[1][7] It measures the thermodynamic equilibrium solubility of a compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask protocol.

Caption: Standard workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology

Materials:

-

2-Bromo-3-chloro-5-iodobenzoic acid (high purity)

-

HPLC-grade organic solvents

-

Scintillation vials or other suitable glass vials with tight-sealing caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Calibrated pipettes

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks for dilutions

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Preparation (n=3 replicates per solvent):

-

To each vial, add an amount of 2-Bromo-3-chloro-5-iodobenzoic acid that is estimated to be at least 2-3 times greater than the expected solubility. This ensures an excess of solid will remain.

-

Accurately add a pre-determined volume of the test solvent (e.g., 2.0 mL) to each vial.

-

Seal the vials tightly to prevent solvent loss.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary. A time-course study is recommended to confirm that equilibrium has been reached.

-

-

Sampling and Filtration:

-

After the incubation period, remove the vials and let them stand undisturbed at the same constant temperature for 30-60 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Dilution and Quantification:

-

Based on the estimated solubility, perform an accurate dilution of the filtrate with the same solvent to bring the concentration into the linear dynamic range of your analytical instrument.

-

Prepare a set of calibration standards of the compound in the same solvent.

-

Analyze the standards and the diluted sample(s) by HPLC-UV or UV-Vis spectrophotometry.

-

Plot the instrument response versus the concentration of the standards to create a calibration curve.

-

Using the equation from the linear regression of the calibration curve, determine the concentration of your diluted sample.

-

-

Calculation:

-

Calculate the final solubility using the formula: Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

-

Ensuring Trustworthiness: A Self-Validating Protocol

-

Confirm Equilibrium: Analyze samples at multiple time points (e.g., 24h, 48h). The results should be consistent, indicating that the solution is saturated.

-

Verify Solid Phase: After the experiment, confirm visually that excess solid remains in each vial.

-

Analytical Validation: Ensure the analytical method (e.g., HPLC) is linear, accurate, and precise over the required concentration range.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the solid compound and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for 2-Bromo-3-chloro-5-iodobenzoic acid and all solvents prior to use.[8][9] The SDS contains detailed information on hazards, handling, storage, and emergency procedures.

Conclusion

2-Bromo-3-chloro-5-iodobenzoic acid presents a solubility profile governed by a delicate balance of polar, hydrogen-bonding, and large, lipophilic structural elements. While polar aprotic solvents like DMSO and DMF are predicted to be excellent choices for solubilization, a thorough experimental determination is crucial for any rigorous application. The isothermal shake-flask method, as detailed in this guide, provides a robust and reliable pathway to generate high-quality, quantitative solubility data. Armed with this information, researchers can optimize their experimental conditions, leading to more efficient syntheses, higher-purity materials, and more effective formulation strategies.

References

-

PubChem - 5-Bromo-3-chloro-2-iodobenzoic acid Compound Summary. National Center for Biotechnology Information. URL: [Link]

-

Wikipedia - Benzoic acid. Wikimedia Foundation. URL: [Link]

-

LibreTexts - Solubility of Organic Compounds. Chemistry LibreTexts. URL: [Link]

-

"EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". A general university lab manual describing solubility tests. URL: [Link]

-

U.S. EPA - MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. URL: [Link]

-

"Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". A general university lab manual describing solubility tests. URL: [Link]

-

Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Tabriz University of Medical Sciences. URL: [Link]

-

Biomedical and Pharmacology Journal - Solubility of Nifedipine by Shake Flask UV-Spectrometry. Oriental Scientific Publishing Company. URL: [Link]

Sources

- 1. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. 5-Bromo-3-chloro-2-iodobenzoic acid | C7H3BrClIO2 | CID 81446522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. enamine.net [enamine.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Regioselective Strategy for the Synthesis of 2-Bromo-3-chloro-5-iodobenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-3-chloro-5-iodobenzoic acid, a highly functionalized aromatic building block valuable for pharmaceutical and materials science research. The described two-step synthetic pathway begins with the regioselective electrophilic bromination of 3-amino-5-iodobenzoic acid, followed by a Sandmeyer reaction to convert the amino substituent into a chloro group. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. The methodologies are designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining this tri-halogenated benzoic acid derivative.

Scientific Background and Rationale

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. The target molecule, 2-Bromo-3-chloro-5-iodobenzoic acid, presents a significant synthetic challenge due to the need to control the placement of three different halogen atoms on the benzoic acid core. The chosen synthetic strategy leverages the powerful directing effects of existing substituents and culminates in a classic diazotization-substitution sequence.

Pillar 1: Regioselective Electrophilic Aromatic Substitution (EAS)

The initial step involves the bromination of 3-amino-5-iodobenzoic acid. The regiochemical outcome of this reaction is governed by the electronic properties of the three substituents on the aromatic ring:

-

Amino Group (-NH₂): A strongly activating, ortho, para-director.

-

Carboxylic Acid Group (-COOH): A deactivating, meta-director.

-

Iodo Group (-I): A deactivating, ortho, para-director due to lone pair resonance, though its deactivating inductive effect is strong.

In this specific substrate, the directing effects converge. The powerful amino group directs electrophilic attack to the C2, C4, and C6 positions. The iodo and carboxylic acid groups direct incoming electrophiles away from these positions, but the activating influence of the amine is overwhelmingly dominant. The C4 and C6 positions are sterically more accessible, but the C2 position is also strongly activated. The selection of a suitable brominating agent, such as N-Bromosuccinimide (NBS), allows for a controlled, regioselective monobromination, yielding the desired 3-amino-2-bromo-5-iodobenzoic acid intermediate.[1][2]

Pillar 2: The Sandmeyer Reaction

The Sandmeyer reaction is an indispensable tool for replacing an aromatic amino group with a wide variety of substituents, including halogens.[3][4] This transformation proceeds via two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[5][6] Maintaining a low temperature is critical to prevent premature decomposition of this intermediate.

-

Copper(I)-Catalyzed Substitution: The diazonium salt is then introduced to a solution of a copper(I) halide. A single-electron transfer from the copper(I) salt to the diazonium ion initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process.[7] The aryl radical then reacts with the copper(II) species to yield the final aryl halide and regenerate the copper(I) catalyst.[3][7] For this synthesis, copper(I) chloride is used to install the chloro group at the C3 position.[8][9]

This combined EAS/Sandmeyer approach provides a logical and efficient pathway to the target molecule.

Overall Synthetic Scheme

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

| Reagents | Equipment |

| 3-Amino-5-iodobenzoic acid (≥98%) | Round-bottom flasks (various sizes) |

| N-Bromosuccinimide (NBS) (≥98%) | Magnetic stirrer with heating plate |

| Acetonitrile (Anhydrous) | Ice bath |

| Sodium nitrite (NaNO₂) (≥97%) | Reflux condenser |

| Copper(I) chloride (CuCl) (≥97%) | Dropping funnel |

| Hydrochloric acid (HCl), 37% | Buchner funnel and vacuum flask |

| Sodium sulfite (Na₂SO₃) | Thin-Layer Chromatography (TLC) plates |

| Ethyl acetate (EtOAc) | Rotary evaporator |

| Hexanes | Standard laboratory glassware |

| Deionized water | pH paper |

| Anhydrous magnesium sulfate (MgSO₄) |

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

-

Reagent Handling: N-Bromosuccinimide is a lachrymator and corrosive. Hydrochloric acid is highly corrosive. Avoid inhalation and skin contact.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated and dry. Never isolate the diazonium salt intermediate. Use it immediately in solution.

-

Quenching: The reaction involving sodium nitrite should be properly quenched with a reducing agent like sodium sulfite before disposal to destroy any residual nitrous acid.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-bromo-5-iodobenzoic acid (Bromination)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature.

-

Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (7.1 g, 39.9 mmol, 1.05 eq) to the suspension.

-

Reaction: Protect the flask from light by wrapping it in aluminum foil. Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should appear at a different Rf value than the starting material.

-

Work-up: a. Once the starting material is consumed, pour the reaction mixture into 500 mL of deionized water with stirring. b. A solid precipitate will form. Stir the suspension for 30 minutes in an ice bath to maximize precipitation. c. Collect the solid by vacuum filtration using a Buchner funnel. d. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL).

-

Purification: a. The crude solid is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture. b. Dry the white to off-white solid product under vacuum to a constant weight.

Protocol 2: Synthesis of 2-Bromo-3-chloro-5-iodobenzoic acid (Sandmeyer Reaction)

-

Diazotization Setup: a. In a 500 mL three-neck flask equipped with a magnetic stir bar and a thermometer, suspend the 3-amino-2-bromo-5-iodobenzoic acid (from Protocol 1, e.g., 10.0 g, 29.1 mmol) in 100 mL of deionized water. b. Add 25 mL of concentrated hydrochloric acid. c. Cool the resulting suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: a. In a separate beaker, dissolve sodium nitrite (2.2 g, 31.9 mmol, 1.1 eq) in 20 mL of cold deionized water. b. Using a dropping funnel, add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. c. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The solution should become clearer as the diazonium salt forms.

-

Copper(I) Chloride Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (4.3 g, 43.4 mmol, 1.5 eq) in 50 mL of concentrated hydrochloric acid with stirring.

-

Sandmeyer Reaction: a. Slowly and carefully, add the cold diazonium salt solution in portions to the copper(I) chloride solution at room temperature. Caution: Vigorous evolution of nitrogen gas will occur. b. Once the addition is complete, gently heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: a. Cool the reaction mixture to room temperature. A precipitate of the crude product should form. b. Collect the solid by vacuum filtration. c. Wash the collected solid with deionized water until the filtrate is neutral (check with pH paper).

-

Purification: a. Dissolve the crude solid in a minimal amount of hot ethanol or acetic acid. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

Table 1: Reagent Quantities and Theoretical Yields

| Step | Starting Material | Mass (g) | Mmol | Reagent 1 | Mmol (eq) | Reagent 2 | Mmol (eq) | Theoretical Yield (g) |

| 1 | 3-Amino-5-iodobenzoic acid | 10.0 | 38.0 | NBS | 39.9 (1.05) | - | - | 13.0 |

| 2 | 3-Amino-2-bromo-5-iodobenzoic acid | 10.0 | 29.1 | NaNO₂ | 31.9 (1.1) | CuCl | 43.4 (1.5) | 10.5 |

Table 2: Physical and Spectroscopic Data for 2-Bromo-3-chloro-5-iodobenzoic acid

| Property | Expected Value |

| CAS Number | 875846-67-6[10] |

| Molecular Formula | C₇H₃BrClIO₂[10] |

| Molecular Weight | 361.36 g/mol [10] |

| Appearance | White to off-white powder/solid[11] |

| Melting Point | Check supplier data or literature for reported values. |

| ¹H NMR (DMSO-d₆) | Two doublets expected in the aromatic region (δ 8.0-8.5 ppm). |

| ¹³C NMR (DMSO-d₆) | Seven signals expected: one for -COOH (δ ~165 ppm) and six for the aromatic carbons. |

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z ≈ 360, showing characteristic isotopic pattern for Br and Cl. |

Workflow Visualization and Troubleshooting

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Recommended Solution |

| Low yield in Step 1 (Bromination) | Incomplete reaction; moisture degrading NBS. | Ensure use of anhydrous acetonitrile. Increase reaction time and continue monitoring by TLC. A slight excess of NBS (up to 1.1 eq) can be used. |

| Multiple spots on TLC after Bromination | Over-bromination (di-bromination). | Add NBS portion-wise and monitor the reaction closely. Avoid elevated temperatures. Purification by column chromatography may be necessary if recrystallization is ineffective. |

| Brown/Red fumes during diazotization | Reaction temperature is too high, causing decomposition of nitrous acid. | Maintain strict temperature control (0-5 °C). Ensure efficient stirring and slow, dropwise addition of the sodium nitrite solution. |

| Low yield in Step 2 (Sandmeyer Reaction) | Premature decomposition of the diazonium salt; insufficient copper(I) catalyst. | Ensure the diazonium salt solution is kept cold and used promptly. Use a freshly opened or purified bottle of CuCl, as it can oxidize to Cu(II) on storage. Ensure sufficient excess of CuCl is used.[8] |

| Phenolic byproduct formation | The diazonium salt reacts with water instead of the chloride. | This is a common side reaction. Minimize it by ensuring a sufficient excess of both HCl and the CuCl reagent to favor the desired substitution pathway.[8] |

Conclusion

The synthetic route detailed herein provides a robust and reproducible method for the preparation of 2-Bromo-3-chloro-5-iodobenzoic acid. By combining a regioselective electrophilic bromination with the classic Sandmeyer reaction, this protocol offers a high degree of control over the final substitution pattern. Adherence to the procedural details, particularly regarding temperature control during diazotization, is critical for achieving high yields and purity. This application note serves as a reliable guide for researchers requiring this versatile tri-halogenated aromatic intermediate for their discovery and development programs.

References

-

Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from MANAC Inc. URL: [Link]

-

Synlett. (2016, January 5). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Retrieved from Thieme Connect. URL: [Link]

-

Taylor & Francis Online. (2008, October 20). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Retrieved from Taylor & Francis Online. URL: [Link]

-

ACS Publications. (2008, September 17). Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development. URL: [Link]

-

Scribd. P-Aminobenzoic Acid Diazotization. Retrieved from Scribd. URL: [Link]

-

Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. URL: [Link]

- Google Patents. US4954648A - Method for the bromination of aromatic compound. Retrieved from Google Patents.

-

Smoleński, P., et al. (2012). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 17(10), 12361–12370. URL: [Link]

-

JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from JoVE. URL: [Link]

-

ACS Publications. (2021, April 1). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters. URL: [Link]

-

Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid. Advanced Journal of Chemistry, Section A, 8(3), 533-544. URL: [Link]

-

Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from MANAC Inc. URL: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. URL: [Link]

-

ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. URL: [Link]

-

Khan Academy. Bromination of benzene (video). Retrieved from Khan Academy. URL: [Link]

-

ResearchGate. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. URL: [Link]

-

Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from Wikipedia. URL: [Link]

-

Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. URL: [Link]

-

Wikipedia. Sandmeyer reaction. URL: [Link]

- Google Patents. EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor. Retrieved from Google Patents.

-

BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. URL: [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. URL: [Link]

-

Allen. p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with. Retrieved from Allen. URL: [Link]

-

Kumar, S., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3399-3422. URL: [Link]

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. URL: [Link]

- Google Patents. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids. Retrieved from Google Patents.

-

ResearchGate. Efficient Halogenation of 2-Aminopyrazine. URL: [Link]

-

ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. URL: [Link]

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Retrieved from Google Patents.

- Google Patents. EP0206635A1 - Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from Google Patents.

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.

-

ACS Publications. Aromatic chlorination of p-aminobenzoic acid derivatives. Improved syntheses of mono- and dichloromethotrexate. The Journal of Organic Chemistry. URL: [Link]

-

PubMed. [Pharmacological research on some halogenated ethanol derivatives of p-aminobenzoic acid]. URL: [Link]

Sources

- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. p-Chlorobenzoic acid can be prepared by reacting p-aminobenzoic acid with [allen.in]

- 10. chemscene.com [chemscene.com]

- 11. 2-Bromo-3-chloro-5-iodobenzoic acid CAS#: 875846-67-6 [m.chemicalbook.com]

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Sonogashira coupling protocols tailored for 5-iodo-benzoic acid and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for experimental design, ensuring both scientific rigor and practical applicability in research and development settings.

Introduction: The Strategic Importance of Aryl Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of conjugated enynes and arylalkynes, which are key structural motifs in a wide array of pharmaceuticals, natural products, and organic materials.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, making it highly versatile for the synthesis of complex molecules.[1]

5-substituted benzoic acid derivatives are valuable building blocks in drug discovery. The ability to introduce an alkyne moiety at the 5-position via Sonogashira coupling opens up a vast chemical space for lead optimization and the development of novel molecular probes and therapeutic agents. This document will provide detailed protocols for both traditional copper-co-catalyzed and modern copper-free Sonogashira couplings of 5-iodo-benzoic acid derivatives, along with a discussion of the critical parameters that influence reaction success.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction traditionally employs a dual catalytic system involving a palladium(0) complex and a copper(I) salt.[1] Understanding the synergistic interplay between these two catalytic cycles is crucial for troubleshooting and optimizing the reaction.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (e.g., 5-iodo-benzoic acid) to form a Pd(II) intermediate.[1]

-

Transmetalation: The alkyne, activated by the copper co-catalyst, is transferred from copper to the palladium center.

-

Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[1]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[1] This species is then ready for the transmetalation step with the palladium complex.

Copper-Free Sonogashira Coupling: To circumvent the issue of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst in the presence of oxygen, copper-free protocols have been developed.[1] In these systems, the palladium catalyst orchestrates the entire process, although the mechanism of alkyne activation is still a subject of detailed study.

Below is a Graphviz diagram illustrating the classical Sonogashira catalytic cycle.

Caption: The classical Sonogashira catalytic cycle.

Critical Reaction Parameters for 5-Iodo-Benzoic Acid Derivatives

The success of a Sonogashira coupling with 5-iodo-benzoic acid hinges on the careful selection of several key parameters. The presence of the acidic carboxylic acid moiety necessitates special consideration.

| Parameter | Key Considerations for 5-Iodo-Benzoic Acid | Rationale & Impact |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C | The choice of catalyst can influence reaction kinetics and catalyst stability. Pd(PPh₃)₄ is a common choice for its reliability. Heterogeneous catalysts like Pd/C offer easier purification.[3] |

| Ligand | Triphenylphosphine (PPh₃) is often integral to the catalyst. | Ligands stabilize the palladium center and influence its reactivity. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the classical Sonogashira mechanism to facilitate alkyne activation.[1] Can be omitted in copper-free protocols to prevent Glaser homocoupling.[1] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | The base must be strong enough to deprotonate the terminal alkyne but mild enough to not cause unwanted side reactions with the carboxylic acid. Amine bases are common, but inorganic bases can also be effective. |

| Solvent | DMF, THF, Dioxane, Water | The solvent must solubilize both the aryl iodide and the alkyne. For the deprotonated carboxylate form of the starting material, aqueous or polar aprotic solvents are often suitable.[1] |

| Temperature | Room temperature to moderate heating (50-100 °C) | Aryl iodides are generally reactive and often do not require high temperatures.[1] Microwave irradiation can significantly accelerate the reaction.[4] |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for copper-catalyzed reactions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[1] |

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 5-iodo-benzoic acid derivatives. Optimization may be required depending on the specific alkyne used.

Protocol 1: Classical Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and widely used method for the coupling of aryl iodides with terminal alkynes.

Caption: Workflow for a classical Sonogashira coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-iodo-benzoic acid (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of DMF and triethylamine (e.g., 3:1 v/v). The volume should be sufficient to dissolve the reactants.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas (nitrogen or argon) to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, it may be the product salt. The mixture can be filtered, or the solvent can be removed under reduced pressure.

-

Dissolve the residue in water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling byproducts.

Caption: Workflow for a copper-free Sonogashira coupling.

Step-by-Step Procedure:

-

Reaction Setup: In a reaction vessel, combine 5-iodo-benzoic acid (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable base such as cesium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent such as dioxane or THF.

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up: Follow the same work-up procedure as described in Protocol 1 (acidification and extraction).

-

Purification: Purify the crude product by column chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system (for Cu-catalyzed)- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure thorough degassing.- Increase the reaction temperature or consider microwave heating.[4] |

| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in a copper-catalyzed reaction | - Rigorously degas all solvents and the reaction mixture.- Switch to a copper-free protocol.[1] |

| Dehalogenation of Starting Material | - Presence of a hydride source- High reaction temperature | - Use high-purity solvents and reagents.- Lower the reaction temperature. |

| Poor Solubility of Reactants | - Inappropriate solvent choice | - For the carboxylate salt, consider using a more polar solvent or an aqueous system. For the free acid, a polar aprotic solvent like DMF or dioxane is often suitable. |

| Difficult Purification | - Streaking on silica gel due to the acidic product | - Add a small percentage of acetic acid to the eluent during column chromatography to improve peak shape and separation. |

Conclusion

The Sonogashira coupling of 5-iodo-benzoic acid derivatives is a powerful and versatile transformation for the synthesis of novel compounds for pharmaceutical and materials science applications. By carefully considering the choice of catalyst, base, and solvent, and by understanding the underlying reaction mechanisms, researchers can successfully implement these protocols. Both the classical copper-co-catalyzed and the modern copper-free methods offer viable routes to the desired aryl alkynes, with the choice of protocol depending on the specific substrate and desired outcome. The information and protocols provided herein serve as a comprehensive guide for the successful application of this important reaction.

References

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin - Unipd. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. Available at: [Link]

-

Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing). Available at: [Link]

-

Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water - SciSpace. Available at: [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

-

Flow Chemistry: Sonogashira Coupling - Rsc.org. Available at: [Link]

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC. Available at: [Link]

-

Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. Available at: [Link]

-

ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. thalesnano.com [thalesnano.com]

- 4. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Chemoselective C-5 Functionalization of 2-Bromo-3-chloro-5-iodobenzoic Acid

Introduction & Strategic Rationale

The functionalization of polyhalogenated arenes is a cornerstone of modern drug development and materials science, allowing for the rapid, modular construction of complex molecular architectures[1]. 2-Bromo-3-chloro-5-iodobenzoic acid is a highly versatile building block featuring three distinct halogen substituents (I, Br, Cl) and a carboxylic acid directing/solubilizing group.

To achieve site-selective functionalization specifically at the C-5 position, chemists must exploit the thermodynamic and kinetic differences between the carbon-halogen bonds. The primary driving force for chemoselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and metal-halogen exchange is the Bond Dissociation Energy (BDE)[2].

Because the C–I bond possesses the lowest BDE, the oxidative addition of a low-valent transition metal (such as Pd(0)) occurs orders of magnitude faster at the C-5 position than at the C-2 (Br) or C-3 (Cl) positions[1]. This predictable reactivity gradient (C–I > C–Br > C–Cl) allows for the orthogonal, sequential functionalization of the aromatic ring[3].

Quantitative Thermodynamic Data

Understanding the exact energy landscape is critical for designing self-validating experimental protocols. The table below summarizes the thermodynamic parameters that dictate the chemoselectivity of 2-bromo-3-chloro-5-iodobenzoic acid.

| Halogen Bond | Ring Position | Approx. BDE (kJ/mol) | Relative Reactivity (Oxidative Addition) | Downstream Synthetic Utility |

| C–I | C-5 | ~234 | Fastest (Primary Target) | Chemoselective cross-coupling; low-temp metal-halogen exchange. |

| C–Br | C-2 | ~280 | Intermediate | Secondary functionalization (requires elevated temperatures/active ligands). |

| C–Cl | C-3 | ~339 | Slowest | Late-stage cross-coupling or nucleophilic aromatic substitution (SNAr). |

(Data synthesized from standard haloarene dissociation enthalpies[2],[3])

Mechanistic Pathway: Site-Selective Oxidative Addition

In a standard cross-coupling catalytic cycle, the rate-determining step for polyhalogenated substrates is typically the oxidative addition of the active Pd(0) species into the aryl halide bond[1]. By carefully controlling the reaction temperature and choosing an appropriate ligand (e.g., triphenylphosphine, which is less electron-rich than dialkylbiaryl phosphines), the catalyst can be kinetically restricted to insert only into the weakest C–I bond.

Figure 1: Chemoselective catalytic cycle highlighting preferential Pd(0) oxidative addition at C-5.

Experimental Protocol: C-5 Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid exclusively at the C-5 position, preserving the C-2 bromine and C-3 chlorine for subsequent synthetic steps.

Causality & Experimental Design:

-

Stoichiometry: We utilize exactly 1.05 equivalents of the arylboronic acid. A large excess could force secondary oxidative addition into the C-Br bond once the C-I bond is consumed.

-

Catalyst Selection: Pd(PPh3)4 is selected over highly active Buchwald-type precatalysts. While Buchwald ligands excel at activating unreactive chlorides, their high electron density can erode chemoselectivity by prematurely activating the C-Br bond.

-

Temperature Control: The reaction is strictly maintained at 60 °C. Kinetic control is paramount; higher temperatures provide the activation energy required to break the ~280 kJ/mol C-Br bond[3].

Step-by-Step Methodology:

Step 1: Reagent Preparation & Inert Atmosphere

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-chloro-5-iodobenzoic acid (361.36 mg, 1.0 mmol), the desired arylboronic acid (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol, 5 mol%).

-

Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum, and backfill with argon. Repeat this purge cycle three times.

-

Self-Validation Check: Failure to rigorously exclude oxygen will result in the homocoupling of the boronic acid, visually indicated by a rapid color change to black (Pd black precipitation) and significantly lower product yields.

-

Step 2: Solvent & Base Addition 3. Dissolve sodium carbonate (Na2CO3, 265 mg, 2.5 mmol) in 2.0 mL of deionized water. Sparge the aqueous solution with argon for 15 minutes prior to use. 4. Via syringe, add 8.0 mL of anhydrous, degassed tetrahydrofuran (THF) to the Schlenk flask, followed by the degassed aqueous Na2CO3 solution. The biphasic mixture will become pale yellow.

Step 3: Reaction Execution & Monitoring 5. Place the flask in a pre-heated oil bath set to exactly 60 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. 6. Monitor the reaction via LC-MS or TLC (eluent: 80:20 Hexanes:Ethyl Acetate with 1% Acetic Acid). The starting material should be fully consumed within 2 to 4 hours.

-

Note: Do not leave the reaction heating overnight, as prolonged heating increases the risk of off-target C-Br activation.

Step 4: Workup & Purification 7. Once complete, remove the flask from the heat and allow it to cool to room temperature. 8. Transfer the mixture to a separatory funnel and dilute with 10 mL of water. 9. Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches ~2.

-

Causality: The substrate is a benzoic acid derivative; it must be fully protonated to partition effectively into the organic phase during extraction.

-

Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes containing 1% acetic acid) to isolate the pure C-5 arylated product.

Alternative Strategy: C-5 Metal-Halogen Exchange

For the installation of non-aryl electrophiles (e.g., formyl, alkyl, or heteroatom groups), metal-halogen exchange is highly effective. Treatment of 2-bromo-3-chloro-5-iodobenzoic acid with isopropylmagnesium chloride–lithium chloride complex (Turbo Grignard) at -40 °C results in instantaneous, selective iodine-magnesium exchange at C-5. The resulting arylmagnesium species can then be trapped with electrophiles such as DMF (to yield the C-5 aldehyde) or carbon dioxide (to yield the C-5 dicarboxylic acid). The low temperature ensures the C-Br bond remains entirely unreactive during the exchange process.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups , Chemical Reviews (PubMed). 1

-

Nomenclature of Haloalkanes and Haloarenes , CK-12 Foundation. 2

-

Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts , Scientific Reports (ResearchGate). 3

Sources

Application Note: Orthogonal Functionalization Strategies for 2-Bromo-3-chloro-5-iodobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise, regioselective functionalization of polysubstituted aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Molecules bearing multiple, distinct reactive handles allow for the systematic exploration of chemical space and the construction of complex molecular architectures. 2-Bromo-3-chloro-5-iodobenzoic acid presents a unique synthetic challenge and opportunity, possessing four distinct functional groups—a carboxylic acid and three different halogens (I, Br, Cl)—each with a characteristic reactivity profile. An orthogonal protection and functionalization strategy enables the selective modification of each site on the benzene ring without unintended reactions at the other positions.[1][2] This guide details the strategic planning and provides step-by-step protocols for the stepwise derivatization of this versatile building block.

Reactivity Analysis and Strategic Overview

The success of an orthogonal strategy hinges on exploiting the inherent differences in the chemical reactivity of the functional groups present.

-

Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the basic conditions and organometallic reagents used in many cross-coupling reactions.[1][3] Therefore, its protection is the mandatory first step. A tert-butyl (t-Bu) ester is an ideal protecting group as it is robust under basic and nucleophilic conditions but can be readily cleaved with acid, such as trifluoroacetic acid (TFA).[4][5]

-

Aryl Halides: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond dissociation energy. This results in a well-established reactivity hierarchy: C–I > C–Br >> C–Cl .[6] This differential reactivity is the key to the selective, sequential functionalization of the three halogen atoms.

-

The C–I bond is the most reactive and can be selectively functionalized using mild palladium catalysis conditions, leaving the C–Br and C–Cl bonds intact.[7][8]

-

The C–Br bond can be targeted next by employing more forcing conditions, such as higher temperatures or more active catalyst systems.

-

Finally, the C–Cl bond, being the least reactive, requires specialized, highly active catalysts, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[9][10][11]

-

This differential reactivity allows for a three-step, one-directional functionalization workflow after the initial protection of the carboxylic acid.

Workflow: Orthogonal Functionalization Pathway

The overall strategy involves protection of the carboxylic acid, followed by sequential cross-coupling reactions at the iodo, bromo, and chloro positions, and concluding with deprotection.

Caption: Overall workflow for the orthogonal strategy.

Experimental Protocols

PART 1: Protection of the Carboxylic Acid

The tert-butyl ester is chosen for its stability in subsequent cross-coupling reactions and its clean, acid-labile deprotection.[5][12]

Protocol 1: Synthesis of tert-Butyl 2-bromo-3-chloro-5-iodobenzoate

-

Materials:

-

2-Bromo-3-chloro-5-iodobenzoic acid

-

Trifluoroacetic anhydride (TFAA)

-

tert-Butanol (t-BuOH)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: